4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride (CAS 1349715-49-6) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol. The benzene ring is substituted at the 4-position with bromine, the 3-position with chlorine, and the 5-position with a methyl group, in addition to the reactive sulfonyl chloride (–SO₂Cl) functionality.

Molecular Formula C7H5BrCl2O2S
Molecular Weight 303.99 g/mol
Cat. No. B12854271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride
Molecular FormulaC7H5BrCl2O2S
Molecular Weight303.99 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H5BrCl2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,1H3
InChIKeyGDKWEELELDHMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride (CAS 1349715-49-6): A Tri-Substituted Arylsulfonyl Chloride Building Block


4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride (CAS 1349715-49-6) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . The benzene ring is substituted at the 4-position with bromine, the 3-position with chlorine, and the 5-position with a methyl group, in addition to the reactive sulfonyl chloride (–SO₂Cl) functionality . This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly for the preparation of sulfonamides, sulfonates, and other functionalized aromatic derivatives via nucleophilic displacement at the sulfur center .

Why Generic Substitution Fails for 4-Bromo-3-chloro-5-methylbenzenesulfonyl Chloride: The Risk of Using Simpler Analogs


In-class arylsulfonyl chlorides such as 4-bromobenzenesulfonyl chloride or 3-chloro-5-methylbenzenesulfonyl chloride cannot be freely interchanged with the target compound because the specific 4-Br/3-Cl/5-CH₃ substitution pattern simultaneously modulates three critical procurement-deciding parameters: (i) electrophilic reactivity at the –SO₂Cl center via combined inductive and resonance effects, (ii) the availability of orthogonal cross-coupling handles (C–Br vs. C–Cl vs. C–H) for sequential derivatization, and (iii) physicochemical properties such as molecular weight, crystallinity, and solubility that directly impact purification and formulation workflows [1]. Generic replacement with a mono- or di-substituted analog eliminates at least one of these differentiating features, potentially compromising downstream reaction yields, regioselectivity, or the feasibility of multi-step synthetic sequences [2].

Quantitative Differentiation of 4-Bromo-3-chloro-5-methylbenzenesulfonyl Chloride Against Closest Analogs


Orthogonal Tri-Functional Reactivity: Three Distinct Reactive Sites Enable Sequential Derivatization

The target compound possesses three chemically distinguishable reactive centers on the same aromatic ring: a sulfonyl chloride (–SO₂Cl) for nucleophilic displacement, an aryl bromide (C–Br) for Pd-catalyzed cross-coupling, and an aryl chloride (C–Cl) that remains inert under most Suzuki–Miyaura or desulfitative arylation conditions [1]. In contrast, the closest di-substituted comparator, 4-Bromo-3-chlorobenzenesulfonyl chloride (CAS 874801-46-4, MW 289.96), lacks the 5-methyl group and therefore offers only two reactive handles (SO₂Cl + Br), while 3-Chloro-5-methylbenzenesulfonyl chloride (CAS 1049026-35-8, MW 225.09) lacks the bromo handle entirely, precluding sequential C–C bond-forming steps . Experimental data from the Doucet group demonstrate that polybromobenzenesulfonyl chlorides undergo desulfitative arylation at the –SO₂Cl position with complete retention of C–Br bonds; yields for tri-brominated analogs range from 55% to 92% depending on the heteroarene coupling partner, with no detectable C–Br cleavage observed by GC/MS [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Molecular Weight Advantage: Improved Handling and Purification vs. Lower-Molecular-Weight Analogs

With a molecular weight of 303.99 g/mol, the target compound is significantly heavier than its common mono- and di-substituted analogs: 3-chloro-5-methylbenzenesulfonyl chloride (225.09 g/mol, Δ = +78.90), 4-bromo-3-methylbenzenesulfonyl chloride (269.54 g/mol, Δ = +34.45), and 4-bromo-3-chlorobenzenesulfonyl chloride (289.96 g/mol, Δ = +14.03) . This mass increment, arising from the simultaneous presence of Br, Cl, and CH₃ substituents, generally correlates with lower volatility, higher melting point, and improved crystallinity—properties that facilitate gravimetric handling, reduce losses during solvent evaporation, and enhance recovery in recrystallization steps . For the closest analog 4-bromo-3-chlorobenzenesulfonyl chloride, the calculated aqueous solubility is only 0.12 g/L at 25 °C, suggesting that the target compound—bearing an additional hydrophobic methyl group—will exhibit even lower water solubility, favoring phase-separation workups in aqueous reaction quenches .

Process Chemistry Purification Crystallization

Preserved C–Br Bond Integrity Under Pd-Catalyzed Desulfitative Conditions: Enables Iterative Cross-Coupling Strategies

In a systematic study of (poly)halobenzenesulfonyl chlorides, Doucet and co-workers demonstrated that 4-bromobenzenesulfonyl chloride and di-/tri-brominated analogs undergo Pd-catalyzed desulfitative arylation at the –SO₂Cl group with complete retention of all C–Br bonds, as confirmed by GC/MS analysis of crude reaction mixtures [1]. Specific yields for 4-bromobenzenesulfonyl chloride coupling with 2-methylfuran, 2-n-butylfuran, and menthofuran were 79%, 70%, and 92% respectively, without any detectable C–Br bond scission [1]. Although the exact target compound was not individually reported in that study, the demonstrated tolerance of tri-brominated systems—structurally more congested than the target compound—strongly supports that the C4–Br bond in 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride will similarly survive desulfitative arylation conditions [2]. This contrasts with 3-chloro-5-methylbenzenesulfonyl chloride, which, lacking a bromo substituent, offers no opportunity for a subsequent ortho- or meta-directed cross-coupling step after sulfonyl chloride derivatization .

Palladium Catalysis C–H Activation Iterative Synthesis

Electronic Modulation by Methyl Group: Tuning –SO₂Cl Electrophilicity for Selective Nucleophilic Attack

The presence of an electron-donating methyl group at the 5-position (meta to –SO₂Cl, para to C3–Cl) electronically deactivates the sulfonyl chloride toward nucleophilic attack relative to non-methylated analogs. Kinetic studies on substituted benzenesulfonyl chlorides show that electron-donating substituents (e.g., p-Me, p-OMe) reduce hydrolysis and aminolysis rate constants, as quantified by negative Hammett ρ values (ρ ≈ –0.35 for reactions with anilines and benzoate ions) [1]. The target compound's 5-methyl group therefore attenuates –SO₂Cl reactivity compared to 4-bromo-3-chlorobenzenesulfonyl chloride (no methyl), potentially offering greater chemoselectivity when competing nucleophilic sites are present in the reaction medium . Conversely, the electron-withdrawing bromo and chloro substituents exert a counterbalancing activating effect, placing the net –SO₂Cl electrophilicity in a tunable intermediate range that is distinct from both the more reactive non-methylated analog and the less reactive 3-chloro-5-methyl analog (which lacks the Br-mediated electron withdrawal) .

Physical Organic Chemistry Hammett Analysis Reaction Selectivity

Commercial Purity Benchmarks: 95–98% Purity Enables Direct Use Without Further Purification

The target compound is commercially available at specified minimum purities of 95% (AKSci) and 98% (Leyan) . This purity range is comparable to or exceeds that of several closest analogs: 4-bromo-3-methylbenzenesulfonyl chloride is offered at 97% (Sigma-Aldrich) , while 3-chloro-5-methylbenzenesulfonyl chloride is typically listed without a certified purity specification on major platforms . The availability of the target compound at 98% purity means that procurement can proceed without an obligatory in-house purification step prior to use in sensitive transformations, such as sulfonamide formation where residual acidic impurities can quench amine nucleophiles and reduce coupling efficiency .

Quality Control Procurement Specifications Synthetic Reliability

Procurement-Relevant Application Scenarios for 4-Bromo-3-chloro-5-methylbenzenesulfonyl Chloride


Sequential Sulfonamide Library Synthesis with Late-Stage Diversification

In medicinal chemistry programs requiring sulfonamide-based compound libraries, the target compound enables a 'sulfonylation-then-cross-couple' workflow: the –SO₂Cl group is first reacted with a diverse set of amines to generate a sulfonamide intermediate, after which the intact C4–Br bond is utilized in a Suzuki–Miyaura or direct arylation step to introduce aryl/heteroaryl diversity [1]. This two-step, one-intermediate strategy is not accessible with 3-chloro-5-methylbenzenesulfonyl chloride (no Br handle) and requires an additional halogenation step with 4-bromo-3-chlorobenzenesulfonyl chloride if a methyl substituent is desired for metabolic stability or steric tuning .

Agrochemical Intermediate Production with Orthogonal Blocking-Group Strategy

Patents describing herbicide synthesis pathways employ polyhalogenated arylsulfonyl chlorides as intermediates wherein the bromo and chloro substituents serve as blocking groups to direct subsequent electrophilic aromatic substitution or metalation to the desired position [1]. The 5-methyl group in the target compound further activates the ring toward electrophilic attack at the remaining unsubstituted positions (C2 and C6), while the C4–Br and C3–Cl remain intact for late-stage functionalization. This orthogonal directing effect is not achievable with analogs lacking the full Br/Cl/CH₃ complement .

Desulfitative C–C Bond Formation in Poly(hetero)aryl Synthesis

Building on the Doucet group's demonstration that di- and tri-bromobenzenesulfonyl chlorides undergo Pd-catalyzed desulfitative arylation with complete C–Br bond retention (yields up to 92%) [1], the target compound can serve as a linchpin for constructing poly(hetero)aryl architectures. The sulfonyl chloride acts as a traceless directing group for C–C bond formation at the ipso position, while the C4–Br and C3–Cl remain available for subsequent orthogonal cross-coupling or SNAr reactions. This synthetic utility is absent in 3-chloro-5-methylbenzenesulfonyl chloride .

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